3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: is a chemical compound with a unique structure that includes a cyclopropyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The cyclopropyl group and dioxaborolane moiety can participate in various binding interactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications where these properties are advantageous .
Properties
Molecular Formula |
C18H22BNO2 |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-14-8-6-5-7-13(14)11-20-16(15)12-9-10-12/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
ZKQPMHCZAIBHQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC3=CC=CC=C23)C4CC4 |
Origin of Product |
United States |
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